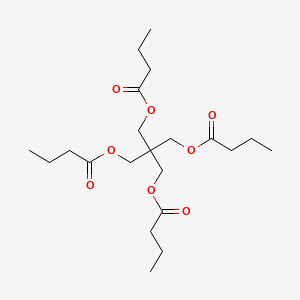
pentaerythritol tetrabutyrate
Overview
Description
pentaerythritol tetrabutyrate is a complex organic compound with the molecular formula C15H26O6. This compound belongs to the ester family, which are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. The structure of this compound includes butanoic acid moieties esterified with a 1,3-propanediyl group, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2,2-bis((1-oxobutoxy)methyl)-1,3-propanediyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with 1,3-propanediol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Properties
CAS No. |
7299-98-1 |
|---|---|
Molecular Formula |
C21H36O8 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[3-butanoyloxy-2,2-bis(butanoyloxymethyl)propyl] butanoate |
InChI |
InChI=1S/C21H36O8/c1-5-9-17(22)26-13-21(14-27-18(23)10-6-2,15-28-19(24)11-7-3)16-29-20(25)12-8-4/h5-16H2,1-4H3 |
InChI Key |
JMIAMWJLFMGGPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(COC(=O)CCC)(COC(=O)CCC)COC(=O)CCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














